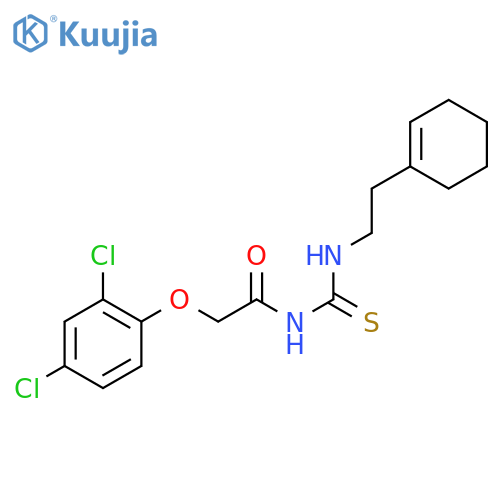Cas no 642958-06-3 (1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea)

642958-06-3 structure
商品名:1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea
CAS番号:642958-06-3
MF:C17H20Cl2N2O2S
メガワット:387.323901176453
CID:6450741
1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea 化学的及び物理的性質
名前と識別子
-
- 1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea
- N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-2-(2,4-dichlorophenoxy)acetamide
- N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[(2,4-dichlorophenoxy)acetyl]thiourea
-
- インチ: 1S/C17H20Cl2N2O2S/c18-13-6-7-15(14(19)10-13)23-11-16(22)21-17(24)20-9-8-12-4-2-1-3-5-12/h4,6-7,10H,1-3,5,8-9,11H2,(H2,20,21,22,24)
- InChIKey: YRBURNLFQQDCPE-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(Cl)=CC=1Cl)CC(=O)NC(=S)NCCC1=CCCCC1
1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1723-0262-30mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-25mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-5μmol |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-1mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-5mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-2μmol |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-15mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-50mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-4mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1723-0262-2mg |
1-[2-(cyclohex-1-en-1-yl)ethyl]-3-[2-(2,4-dichlorophenoxy)acetyl]thiourea |
642958-06-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea 関連文献
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
642958-06-3 (1-2-(cyclohex-1-en-1-yl)ethyl-3-2-(2,4-dichlorophenoxy)acetylthiourea) 関連製品
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
